molecular formula C8H9ClN2O2 B171719 4-(chloromethyl)-N-methyl-2-nitroaniline CAS No. 130597-56-7

4-(chloromethyl)-N-methyl-2-nitroaniline

Cat. No.: B171719
CAS No.: 130597-56-7
M. Wt: 200.62 g/mol
InChI Key: VYTKQQBCZAWJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-N-methyl-2-nitroaniline is a valuable chemical building block in organic synthesis and medicinal chemistry. Its structure, featuring both a chloromethyl group and a nitroaniline moiety, makes it a versatile intermediate for constructing more complex molecules. This compound serves a critical role in pharmaceutical research, notably as a key precursor in the synthetic pathway of targeted therapeutic agents. Published synthesis routes identify it as an important intermediate in the production of nintedanib esylate, an FDA-approved triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer . The reactivity of the chloromethyl group allows for further functionalization, while the nitroaniline component can be integral to a molecule's electron distribution and biological activity. This makes this compound a compound of significant interest for researchers developing new active pharmaceutical ingredients (APIs) and exploring novel chemical entities in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTKQQBCZAWJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450445
Record name 4-(Chloromethyl)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130597-56-7
Record name 4-(Chloromethyl)-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130597-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloromethyl N Methyl 2 Nitroaniline

Direct Synthesis Approaches

Direct synthesis of 4-(chloromethyl)-N-methyl-2-nitroaniline typically involves two critical transformations: the chlorination of a benzylic methyl group and the nitration of an aromatic ring. The order of these steps is crucial for a successful synthesis. The most common route involves the initial preparation of N-methyl-4-methyl-2-nitroaniline, which is then subjected to benzylic halogenation.

Halogenation Strategies at Benzylic Positions

The conversion of the methyl group in N-methyl-4-methyl-2-nitroaniline to a chloromethyl group is a key step. This transformation targets the benzylic C-H bonds, which are weaker and more susceptible to radical reactions compared to other C-H bonds on the aromatic ring.

Free-radical halogenation is a classic method for functionalizing alkanes and alkyl-substituted aromatic compounds. wikipedia.orglscollege.ac.in This type of reaction proceeds via a free-radical chain mechanism, which is typically initiated by UV light or a radical initiator. wikipedia.orgucr.edu The mechanism involves three main stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation : The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV radiation to generate two highly reactive chlorine atom radicals (Cl•). wikipedia.org

Propagation : A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of the N-methyl-4-methyl-2-nitroaniline, forming a stable benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction. youtube.com

Termination : The reaction ceases when two free radicals combine. wikipedia.org

While effective, free-radical chlorination can be notoriously unselective. wikipedia.org The reaction can lead to multiple chlorinations, yielding dichloromethane and trichloromethane derivatives, and may also result in chlorination at other positions on the aromatic ring if conditions are not carefully controlled. wikipedia.orgresearchgate.net Radical traps, such as oxygen, can inhibit or slow down the reaction. wikipedia.org

To overcome the lack of selectivity in traditional radical halogenation, more refined methods have been developed. These methods often provide higher yields of the desired monochlorinated product.

One effective strategy involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often in conjunction with a photocatalyst under visible light irradiation. organic-chemistry.org This approach is valued for being milder and more scalable. For instance, the combination of NCS and an acridinium-based photocatalyst has proven effective for the benzylic C-H bond chlorination of electron-deficient substrates. organic-chemistry.org

Another advanced method employs a copper(I) chloride/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. digitellinc.comnih.gov This copper-catalyzed reaction demonstrates high site-selectivity for the benzylic position, outperforming many other established chlorination protocols. nih.gov The reaction proceeds through a radical-relay mechanism where a hydrogen atom transfer generates a benzylic radical that is subsequently functionalized. nih.gov

Benzylic alcohols can also serve as precursors. A rapid and high-yielding chlorination of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.orgorganic-chemistry.org This method operates under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.org

Table 1: Comparison of Selective Benzylic Chlorination Methods
MethodChlorinating Agent/SystemKey FeaturesTypical Substrates
PhotocatalyticN-Chlorosuccinimide (NCS) / Acr⁺-MesMild conditions, visible light, scalable. organic-chemistry.orgElectron-deficient toluenes. organic-chemistry.org
Copper-CatalyzedCuICl/bis(oxazoline) / NFSI / KClHigh benzylic site-selectivity. digitellinc.comnih.govDiverse alkyl arenes. nih.gov
From Benzylic Alcohols2,4,6-trichloro-1,3,5-triazine (TCT) / DMSORapid, high-yield, neutral conditions. organic-chemistry.orgBenzylic alcohols, including those with acid-labile groups. organic-chemistry.org

Nitration Reactions of N-Methylated Anilines

The precursor, N-methyl-4-methyl-2-nitroaniline, is synthesized by the nitration of 4-methyl-N-methylaniline (N-methyl-p-toluidine). The regioselectivity of this electrophilic aromatic substitution is critical. The directing effects of the N-methylamino group (a strong ortho-, para-director) and the methyl group (a weaker ortho-, para-director) must be managed to ensure the nitro group is introduced at the desired position. chemistry-online.comulisboa.pt

Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is problematic. rsc.org The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₂CH₃⁺). This protonated group is a strong deactivator and a meta-director, which would lead to the undesired 3-nitro isomer. chemistry-online.comrsc.org Furthermore, the amino group is susceptible to oxidation by nitric acid. rsc.org

To achieve the desired ortho-nitration, the amino group must be protected before the nitration step. chemistry-online.comguidechem.com This is commonly done by acylation, for example, converting the amine to an acetamide. The N-acetyl group is still an ortho-, para-directing activator but is less prone to protonation and oxidation. rsc.org Since the para-position is blocked by the methyl group, nitration is directed almost exclusively to the ortho position (position 2). ulisboa.pt Following nitration, the protecting acetyl group is removed by hydrolysis to restore the amino group. chemistry-online.comrsc.org

The synthesis of 4-methyl-2-nitroaniline (B134579) (a closely related compound) illustrates this process:

Protection : 4-methylaniline is reacted with acetic anhydride to form N-acetyl-4-methylaniline. rsc.org

Nitration : The protected compound is nitrated with a mixture of nitric and sulfuric acid at low temperatures to yield N-acetyl-2-nitro-4-methylaniline. rsc.org Studies show this step can yield up to 97% of the ortho-substituted product. ulisboa.pt

Deprotection : The resulting nitro-acetamide is hydrolyzed, typically using an acid or base (e.g., KOH in ethanol/water), to yield 2-nitro-4-methylaniline. rsc.org

A similar sequence would be applied to N-methyl-p-toluidine to produce N-methyl-4-methyl-2-nitroaniline.

The choice of nitrating agent and reaction conditions significantly impacts the yield and selectivity of the reaction.

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgrsc.org Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rsc.org The reaction temperature must be carefully controlled, typically kept below 10°C, to prevent over-nitration and side reactions. rsc.orgrsc.org

Alternative nitrating agents offer milder conditions. Tert-butyl nitrite has been used as a nitrating agent for N-alkyl anilines in the absence of acid. researchgate.net A patent describes a method using tert-butyl nitrite with a copper salt catalyst in 1,4-dioxane at 90°C to prepare a protected o-nitro-p-toluidine, which is then hydrolyzed to the final product with a 70% yield. patsnap.com Another patented method using a palladium acetate catalyst reported an 80% yield. chemicalbook.com These methods can provide cleaner reactions and avoid the harsh acidity of mixed acid systems. patsnap.com

Table 2: Nitration Conditions for Substituted Anilines
Starting MaterialNitrating AgentCatalyst/SolventConditionsProductYield
N-acetyl-4-methylanilineConc. HNO₃ / Conc. H₂SO₄Glacial Acetic Acid0-10 °C rsc.orgN-acetyl-2-nitro-4-methylanilineHigh (97% regioselectivity) ulisboa.pt
N-(p-toluene) ethyl carbamatetert-butyl nitriteCopper sulfate / 1,4-dioxane90 °C, 6 h patsnap.comProtected o-nitro-p-toluidine70% patsnap.com
N-(p-toluene) ethyl carbamatetert-butyl nitritePalladium acetate / 1,4-dioxane90 °C, 6 h chemicalbook.comProtected o-nitro-p-toluidine80% chemicalbook.com

N-Methylation of Chloromethyl Nitroanilines

A plausible and direct route to this compound involves the N-methylation of a precursor that already contains the chloromethyl and nitro functionalities, namely 4-(chloromethyl)-2-nitroaniline. This approach focuses on the selective methylation of the primary amino group.

The methylation of primary aromatic amines can be achieved through various methods. Traditional techniques often employ methylating agents like methyl iodide or dimethyl sulfate. However, these reagents are toxic, and their use can lead to overmethylation, yielding quaternary ammonium (B1175870) salts. nih.gov

A common and effective method for the N-monomethylation of nitroanilines is the use of formaldehyde (B43269) or paraformaldehyde in the presence of a reducing agent or under specific catalytic conditions. For instance, a mixture of sulfuric acid and formaldehyde has been successfully used for the N-monomethylation of nitroanilines. google.com The reaction can be carried out at temperatures ranging from 40°C to 120°C. google.com

Modern catalytic systems offer milder and more selective alternatives. Transition-metal catalysts, particularly those based on ruthenium, have been shown to efficiently catalyze the N-methylation of amines using methanol as the C1 source. nih.govacs.orgacs.org This "borrowing hydrogen" methodology is attractive from a green chemistry perspective as the only byproduct is water. nih.gov The reaction is typically carried out in the presence of a weak base, such as cesium carbonate. nih.govacs.org

Another approach involves the use of formic acid as the methylating agent, which can proceed via simple inorganic base catalysis under transition-metal-free conditions. nih.gov

Methylating Agent Catalyst/Reagent Typical Conditions Advantages Disadvantages
Formaldehyde/ParaformaldehydeSulfuric Acid40-120°CGood yield for monomethylationUse of strong acid
MethanolRuthenium complexes (e.g., (DPEPhos)RuCl₂PPh₃)140°C, weak base (Cs₂CO₃)High selectivity, green (water byproduct)Requires catalyst, higher temperature
Methyl IodideBase (e.g., K₂CO₃)Room temperature to refluxReadily availableToxic, risk of overmethylation
Dimethyl Carbonate (DMC)BaseVariesNon-toxic, biodegradableMay require specific catalysts

To achieve selective monomethylation and prevent the formation of the dimethylated product, a protecting group strategy can be employed. The primary amino group of 4-(chloromethyl)-2-nitroaniline can be protected before methylation.

A common strategy for protecting amino groups is acylation, for example, through the reaction with acetic anhydride to form an acetamido group. This protecting group reduces the nucleophilicity of the nitrogen atom. A patent describes a method for preparing N-methyl p-nitroaniline where p-nitroaniline is first reacted with formic acid to yield N-formyl p-nitroaniline. google.com This formyl group acts as a protecting group. The protected intermediate is then methylated using methyl iodide in the presence of a base like potassium tert-butoxide. google.com Finally, the formyl group is removed by hydrolysis to yield the N-methylated product. google.com

This strategy could be adapted for the synthesis of this compound, where 4-(chloromethyl)-2-nitroaniline would first be formylated, then methylated, and finally deformylated.

Protecting Group Introduction Reagent Removal Conditions Key Features
AcetylAcetic anhydrideAcid or base hydrolysisCommonly used, stable
FormylFormic acidAcid or base hydrolysisSimple to introduce and remove
Tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonateAcidic conditions (e.g., TFA)Widely used in organic synthesis

Multi-Step Synthetic Routes

Multi-step syntheses allow for the sequential introduction of functional groups onto a simpler aromatic precursor, providing a high degree of control over the final structure.

A logical starting material for a multi-step synthesis is a simple, commercially available substituted benzene (B151609), such as p-toluidine (B81030) (4-methylaniline). A potential synthetic sequence is as follows:

Protection of the Amino Group: The amino group of p-toluidine is first protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps and to control the regioselectivity of nitration. chemicalbook.com

Nitration: The protected p-toluidine is then nitrated. The acetamido group is an ortho-, para-director, and due to steric hindrance from the methyl group, the nitration is expected to occur predominantly at the position ortho to the amino group, yielding N-(4-methyl-2-nitrophenyl)acetamide.

Chloromethylation: The methyl group of the nitrated intermediate can then be subjected to chloromethylation. This reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net

N-Methylation and Deprotection: The final steps would involve the methylation of the protected amino group, followed by the removal of the protecting group to yield this compound. Alternatively, the protecting group could be removed first, followed by N-methylation of the resulting primary amine.

Another potential precursor is p-chlorotoluene. A possible synthetic route could involve:

Nitration: Nitration of p-chlorotoluene would likely lead to a mixture of isomers. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups would need to be carefully considered to achieve the desired 2-nitro isomer.

Side-Chain Chlorination: The methyl group of the nitrated p-chlorotoluene would then be chlorinated, for example, using radical chlorination, to introduce the chloromethyl group.

Amination: The chloro group on the aromatic ring could then be substituted by an amino group through a nucleophilic aromatic substitution reaction with methylamine.

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then coupled together in the final stages. For a relatively small molecule like this compound, a convergent approach is less common than a linear, sequential functionalization. However, one could envision a strategy where a suitably substituted aniline (B41778) derivative is coupled with a reagent that introduces the chloromethyl group. For instance, N-methyl-2-nitroaniline could potentially be reacted with a chloromethylating agent. However, controlling the regioselectivity of such a reaction would be challenging due to the presence of the activating amino group and the deactivating nitro group.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgnih.gov In the context of synthesizing this compound, several green chemistry approaches can be considered.

For the N-methylation step , the use of dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. nih.gov DMC is non-toxic, biodegradable, and its use in base-catalyzed reactions avoids the formation of inorganic salt byproducts. nih.gov The catalytic N-methylation of amines using methanol is another green approach, as it has high atom economy with water as the only byproduct. nih.gov

For the chloromethylation step , traditional methods often use formaldehyde, hydrogen chloride, and a Lewis acid catalyst, which can generate hazardous waste. Greener chloromethylation procedures are being developed, for example, using phase transfer catalysis in aqueous media, which can reduce the use of volatile organic solvents. researchgate.net

Synthetic Step Traditional Method Green Alternative Green Chemistry Principle
N-MethylationMethyl iodide, Dimethyl sulfateDimethyl carbonate (DMC), Catalytic methylation with methanolUse of safer chemicals, High atom economy
ChloromethylationFormaldehyde/HCl with Lewis acidPhase transfer catalysis in aqueous mediaUse of safer solvents, Waste prevention
Overall StrategyUse of protecting groupsCatalyst-controlled regioselectivityAtom economy, Reduce derivatives

Based on the conducted research, there is no publicly available scientific literature detailing the specific synthetic methodologies for "this compound" that align with the requested article outline.

While the compound is identified as an intermediate in the synthesis of the pharmaceutical drug Nintedanib, detailed preparations focusing on solvent-free reactions, specific catalytic methods for enhanced selectivity, continuous flow reactor applications, or the optimization of reaction parameters for its synthesis are not described in the provided search results. The available literature primarily focuses on the synthesis of other related compounds or discusses general chemical methods without specific application to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound.

Chemical Reactivity and Reaction Mechanisms of 4 Chloromethyl N Methyl 2 Nitroaniline

Reactivity of the Chloromethyl Moiety

The primary site of reactivity in 4-(chloromethyl)-N-methyl-2-nitroaniline is the sp3-hybridized carbon of the chloromethyl group. This carbon is benzylic, meaning it is directly attached to a benzene (B151609) ring, which dictates its reaction pathways. The presence of a good leaving group, chloride, and the electronic effects of the ring substituents create a versatile substrate for various transformations.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Benzylic Carbonacs.org

The chloromethyl group readily undergoes nucleophilic substitution, a fundamental class of reactions in which a nucleophile replaces the chloride leaving group. ncert.nic.in These substitutions can proceed through two distinct mechanisms: the unimolecular SN1 pathway or the bimolecular SN2 pathway. masterorganicchemistry.comsavemyexams.com The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any intermediates. quora.comanu.edu.au

Benzylic halides such as this compound are capable of reacting via either pathway. quora.comquora.com The SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. savemyexams.com The SN2 mechanism, in contrast, is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com

FeatureSN1 PathwaySN2 Pathway
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediateOne step, concerted
Nucleophile Favored by weak nucleophilesFavored by strong nucleophiles
Solvent Favored by polar, protic solventsFavored by polar, aprotic solvents
Stereochemistry RacemizationInversion of configuration

The chloride ion is a competent leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. For a substitution reaction to occur, the incoming nucleophile must be more reactive than the leaving group. organic-chemistry.org

The characteristics of the nucleophile play a critical role in determining the reaction pathway. masterorganicchemistry.com

Strong Nucleophiles : Anions such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻) are strong nucleophiles. They favor the SN2 mechanism by promoting a rapid, bimolecular attack on the electrophilic benzylic carbon. masterorganicchemistry.comdalalinstitute.com

Weak Nucleophiles : Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles. They are less likely to initiate a direct SN2 attack and therefore favor the SN1 pathway, which relies on the initial formation of a carbocation. masterorganicchemistry.com

The stereochemistry of the product depends directly on the reaction mechanism. ncert.nic.in

SN1 Reaction : If the benzylic carbon were a stereocenter, the SN1 mechanism would proceed through a planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). organic-chemistry.org

SN2 Reaction : The SN2 mechanism involves a backside attack by the nucleophile, which is anti-periplanar to the leaving group. youtube.com This concerted process forces the stereocenter to invert its configuration, a phenomenon known as Walden inversion. quora.com

Formation and Trapping of Benzylic Carbocations and Radicalsacs.org

Under conditions that favor a unimolecular pathway (e.g., polar protic solvent, weak nucleophile), the key intermediate is a benzylic carbocation. quora.com The formation of this cation is the rate-determining step of the SN1 reaction. savemyexams.com

The stability of the benzylic carbocation formed from this compound is a crucial factor. Benzylic carbocations are generally more stable than simple alkyl carbocations because the positive charge can be delocalized into the adjacent aromatic ring through resonance. doubtnut.com

In this specific molecule, two competing electronic effects are at play:

Stabilization : The N-methylamino group at the para position is a powerful electron-donating group. Its lone pair of electrons can be delocalized into the ring and onto the benzylic carbon, significantly stabilizing the positive charge.

Destabilization : The nitro group at the ortho position is a strong electron-withdrawing group. It pulls electron density away from the ring, which would destabilize the adjacent positive charge of the carbocation.

The strong stabilizing effect of the para-N-methylamino group is generally expected to outweigh the destabilizing effect of the ortho-nitro group, leading to a relatively stable carbocation that can be readily formed and trapped by nucleophiles, thus favoring the SN1 pathway under appropriate conditions.

The carbon atom of the chloromethyl group is inherently electrophilic. This is due to the inductive effect of the electronegative chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This partial positive charge makes the carbon atom a prime target for attack by electron-rich nucleophiles. The electronic properties of the chlorine substituent are key to its role in activating the neighboring functional groups for further reaction. acs.org

Elimination Reactions

The chloromethyl group attached to the aromatic ring of this compound is a primary benzylic halide. Such compounds are susceptible to both nucleophilic substitution (SN) and elimination (E) reactions. The presence of a hydrogen atom on the carbon adjacent to the aromatic ring (the benzylic carbon) allows for the possibility of elimination reactions, typically following an E2 or E1 mechanism, to form a corresponding styrene (B11656) derivative.

However, the reaction pathway is significantly influenced by the electronic nature of the substituents on the aromatic ring. The strong electron-withdrawing effect of the nitro group at the ortho position deactivates the benzylic position for carbocation formation, which would be a prerequisite for an E1 mechanism. Conversely, the electron-withdrawing nature of the nitro group can increase the acidity of the benzylic protons, potentially favoring an E2 mechanism in the presence of a strong, non-nucleophilic base. It is important to note that nucleophilic substitution reactions are often a competing pathway for benzylic halides. For instance, benzyl (B1604629) chloride can undergo an SN2 reaction with the anion of nitromethane.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity. Its strong electron-withdrawing nature and its ability to be reduced are its most significant chemical characteristics.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a common and important transformation for nitroaromatic compounds. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. ncert.nic.in This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, or nickel. ncert.nic.in For a substrate like this compound, catalytic hydrogenation would be expected to reduce the nitro group to an amine, yielding 4-(chloromethyl)-N1-methylbenzene-1,2-diamine.

A potential side reaction during catalytic hydrogenation is hydrodehalogenation, where the chloromethyl group is reduced to a methyl group. The choice of catalyst and reaction conditions can be crucial to achieve chemoselectivity and preserve the chloromethyl group if desired.

Chemical Reduction Methods

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. A classic method involves the use of a metal in an acidic medium, such as iron, tin, or zinc with hydrochloric acid. ncert.nic.in For example, the reduction of nitro groups on a benzene ring can be achieved using tin (Sn) and an acid catalyst. nih.gov

The reaction proceeds in two main steps. First, the reducing agent in the presence of acid converts the nitro group (NO₂) to a protonated amino group (NH₃⁺). In the second step, a base is added to neutralize the excess acid and deprotonate the ammonium (B1175870) salt to yield the final amine product. nih.gov

Alternative reagents for the reduction of nitroarenes include sodium borohydride (B1222165) in the presence of a catalyst, and hydrazine (B178648) hydrate (B1144303) with a catalyst. nih.gov The choice of reducing agent can be critical to avoid unwanted side reactions with the chloromethyl group.

Reduction Method Reagents Product Notes
Catalytic HydrogenationH₂, Pd/C or PtO₂4-(chloromethyl)-N¹-methylbenzene-1,2-diaminePotential for hydrodehalogenation of the chloromethyl group.
Metal in AcidFe/HCl or Sn/HCl4-(chloromethyl)-N¹-methylbenzene-1,2-diamineA widely used and effective method for nitro group reduction.

Influence on Aromatic Ring Electrophilicity

The nitro group is a powerful electron-withdrawing group, which significantly decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. Any electrophilic attack is directed to the positions meta to the nitro group. nih.gov

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.govmdpi.com In the case of this compound, the positions activated by the nitro group are the carbon bearing the N-methylamino group (ortho) and the carbon at position 6 (ortho). A nucleophile could potentially displace a suitable leaving group at these positions, although in this specific molecule, there isn't a typical leaving group at these positions for a standard SNAr reaction. However, this increased electrophilicity is a key feature of the molecule's reactivity profile. nih.govmdpi.com

Reactivity of the N-Methylaniline Moiety

In the context of electrophilic aromatic substitution, the N-methylamino group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the powerful deactivating effect of the nitro group at the ortho position will dominate the reactivity of the aromatic ring, making electrophilic substitution challenging. The steric hindrance from the methyl group on the nitrogen also influences its reactivity compared to a primary amine. fiveable.me

The presence of both an activating group (N-methylamino) and a deactivating group (nitro) on the same aromatic ring creates a complex reactivity pattern that is dependent on the specific reaction conditions and the nature of the attacking reagent.

N-Substitution and Derivatization Reactions

The secondary amine functionality in this compound is a key site for derivatization through N-substitution reactions.

The N-methylamino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. google.com The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro group ortho to the amine can decrease its nucleophilicity, potentially requiring more forcing reaction conditions compared to an unsubstituted N-methylaniline. The resulting N-acyl derivative is a stable amide.

Table 2: Representative Acylation Reactions of this compound

Acylating AgentProduct
Acetyl chlorideN-acetyl-4-(chloromethyl)-N-methyl-2-nitroaniline
Benzoyl chlorideN-benzoyl-4-(chloromethyl)-N-methyl-2-nitroaniline
Acetic anhydrideN-acetyl-4-(chloromethyl)-N-methyl-2-nitroaniline

Further alkylation of the N-methylamino group to form a tertiary amine is also a feasible transformation. This can be achieved using alkyl halides. The reaction follows a standard nucleophilic substitution mechanism where the nitrogen atom acts as the nucleophile. Similar to acylation, the reduced nucleophilicity of the amine due to the ortho-nitro group might necessitate the use of a stronger alkylating agent or more vigorous reaction conditions.

Intramolecular Reaction Pathways

In a hypothetical intramolecular reaction, the N-methylamino group could act as an internal nucleophile, displacing the chloride from the benzylic position to form a six-membered dihydro-1,4-benzodiazepine ring system. However, a more plausible pathway, often observed in similar systems, involves the reduction of the nitro group to an amino group. The resulting ortho-diamino derivative could then readily undergo intramolecular cyclization with a suitable one-carbon electrophile, or potentially, the existing chloromethyl group could participate in the cyclization after an initial intermolecular step. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole (B57391) has been reported, highlighting the potential for the chloromethyl group to be incorporated into a benzimidazole structure. researchgate.net Another possibility is an intramolecular redox cyclization, as seen in the formation of cinnolines from 2-nitrobenzyl alcohol and benzylamine, where the nitro group is involved in the ring formation. nih.govrsc.orgresearchgate.net

Cyclization Reactions

The molecular architecture of this compound is predisposed to intramolecular cyclization, a common reaction for appropriately substituted anilines. The presence of a nucleophilic secondary amine and a reactive benzylic chloride within the same molecule allows for the potential formation of a five-membered ring system.

A plausible and widely documented cyclization pathway for similar ortho-substituted anilines is the formation of benzimidazole derivatives. researchgate.netnih.govencyclopedia.pub In the case of this compound, a two-step process can be envisaged. The first step would involve the reduction of the nitro group to an amino group, yielding a substituted ortho-phenylenediamine. This intermediate, possessing two adjacent amino groups, is primed for cyclization. The subsequent intramolecular nucleophilic substitution, where one of the amino groups attacks the chloromethyl carbon, would lead to the formation of a benzimidazole ring.

While direct experimental data for the cyclization of this compound is not extensively reported in publicly available literature, the synthesis of related benzimidazoles from ortho-phenylenediamines and various electrophiles is a well-established synthetic strategy. nih.govimpactfactor.org For instance, the reaction of 4-methyl-ortho-phenylenediamine with chloroacetic acid can yield a 2-(chloromethyl)-benzimidazole derivative. impactfactor.org This suggests that a similar intramolecular reaction for this compound, following nitro group reduction, is highly feasible.

A proposed reaction scheme for the cyclization of this compound is outlined below:

Table 1: Proposed Cyclization of this compound to a Benzimidazole Derivative

StepReactantReagents/ConditionsIntermediate/Product
1This compoundReduction (e.g., Sn/HCl, H₂/Pd)4-(chloromethyl)-N¹-methylbenzene-1,2-diamine
24-(chloromethyl)-N¹-methylbenzene-1,2-diamineIntramolecular Cyclization (e.g., heat, base)1-methyl-6-(chloromethyl)-1H-benzo[d]imidazole

It is important to note that the reaction conditions, such as the choice of reducing agent and the solvent system, would be critical in influencing the yield and purity of the final benzimidazole product.

Rearrangement Processes

The structure of this compound also suggests the possibility of undergoing rearrangement reactions, a characteristic of certain N-substituted anilines and nitramines. derpharmachemica.comresearchgate.net

One such potential rearrangement is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In a hypothetical Smiles rearrangement of a derivative of this compound, a suitable nucleophile would need to be introduced to initiate the process. The general mechanism of the Smiles rearrangement has been a valuable tool in the synthesis of N-substituted anilines. derpharmachemica.comnih.gov

More pertinent to the structure of this compound is the potential for nitramine rearrangement. N-nitroanilines are known to undergo thermal or acid-catalyzed rearrangements to form ortho- and para-nitroanilines. researchgate.netrsc.org Theoretical studies on the rearrangement of N-methyl-N-nitroanilines have provided detailed mechanistic insights. researchgate.netrsc.org These studies suggest that the reaction can proceed through different pathways depending on the conditions.

Under thermal conditions, the rearrangement is proposed to occur via the homolysis of the N-N bond, leading to the formation of a radical pair complex. This complex can then recombine to yield the rearranged products. researchgate.net In an acid-catalyzed environment, the reaction is thought to proceed through a protonated intermediate, which then undergoes rearrangement. rsc.org

While direct experimental evidence for the rearrangement of this compound is limited, the findings from studies on related N-methyl-N-nitroanilines provide a strong basis for predicting its potential behavior. The presence of the chloromethyl group might influence the regioselectivity of the rearrangement.

Table 2: Potential Rearrangement Products of a Related N-Nitramine

Starting MaterialConditionsMajor ProductsReference
N-Methyl-N-p-nitrophenylnitramineThermal (at m.p. or in solution)N-methyl-2,4-dinitroaniline researchgate.net
N-Methyl-N-nitro-1-naphthylamineThermal (100°C) or UV irradiation2- and 4-nitro-isomers researchgate.net

The Truce-Smiles rearrangement, a related process involving the migration of an aryl group from a sulfonamide, has also been explored for the synthesis of arylethylamines, highlighting the versatility of such intramolecular rearrangements in organic synthesis. nih.gov

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

To unambiguously determine the reaction mechanisms of the cyclization and rearrangement processes of this compound, detailed mechanistic studies employing techniques such as isotopic labeling and kinetic analysis would be indispensable. numberanalytics.comias.ac.inwikipedia.org

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical transformation. researchgate.netresearchgate.net For instance, in the context of the proposed cyclization reaction, labeling the nitrogen atom of the N-methylamino group with ¹⁵N would allow for its precise localization in the final benzimidazole product, confirming the intramolecular nature of the reaction. Similarly, deuterium (B1214612) labeling of the methyl group could provide insights into any potential side reactions or rearrangements involving this group.

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., temperature, concentration, catalyst), can provide valuable information about the transition state and the rate-determining step of a reaction. For the rearrangement of N-methyl-N-nitroanilines, kinetic studies have been instrumental in supporting the proposed mechanisms. researchgate.net For example, the determination of activation volumes in the thermal decomposition of substituted N-methyl-N-nitroanilines has provided evidence for the homolytic cleavage of the N-N bond in the rate-determining step. researchgate.net

A theoretical study on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines using density functional theory (DFT) calculations has further elucidated the mechanistic pathways. rsc.org The calculations indicated that the thermal rearrangement proceeds through a radical pair complex, while the acid-catalyzed rearrangement involves a protonated intermediate and a three-membered spirocyclic oxadiaziridine (B14753810) transition state. rsc.org Such computational studies, when combined with experimental data from isotopic labeling and kinetic experiments, can provide a comprehensive understanding of the reaction mechanism.

Applications of 4 Chloromethyl N Methyl 2 Nitroaniline in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The unique arrangement of functional groups on the 4-(chloromethyl)-N-methyl-2-nitroaniline scaffold allows for its use in the construction of intricate molecular architectures. Its utility as a precursor for heterocyclic systems and as a scaffold for creating multi-functionalized aromatic compounds is a key area of its application.

Precursor in Heterocyclic Synthesis (e.g., Imidazoles, Benzimidazoles)

A significant application of this compound lies in the synthesis of heterocyclic compounds, particularly benzimidazoles. The synthesis typically involves the reduction of the nitro group to an amine, which then undergoes cyclization. For instance, 4-chloro-N-methyl-2-nitroaniline can be used to synthesize 2-(trifluoromethyl)benzimidazole (B189241) derivatives through catalytic hydrogenation. chemicalbook.com The general strategy involves the reductive cyclization of an o-nitroaniline derivative with an aldehyde or its equivalent. researchgate.net The presence of the N-methyl group and the chloromethyl group on the starting aniline (B41778) provides additional points for functionalization in the final benzimidazole (B57391) product.

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. nih.govacs.org The synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov By starting with this compound, the resulting o-phenylenediamine (after reduction of the nitro group) is pre-functionalized, leading to more complex benzimidazole derivatives.

While direct synthesis of imidazoles from this specific precursor is less commonly documented, the fundamental reactive sites allow for such transformations. Imidazole (B134444) synthesis can be achieved from a variety of starting materials, including glyoxal, formaldehyde (B43269), and ammonia. nih.gov The functional groups on this compound could be chemically modified to participate in imidazole ring-forming reactions.

HeterocycleSynthetic ApproachKey Reaction
Benzimidazoles Reductive cyclization of the o-nitroaniline moiety.Reduction of the nitro group to an amine, followed by condensation and cyclization with an aldehyde or carboxylic acid derivative. researchgate.netnih.gov
Imidazoles Modification of functional groups to create suitable precursors.The chloromethyl and amino groups can be transformed to participate in established imidazole syntheses, such as those involving 1,2-dicarbonyl compounds. nih.gov

Scaffold for Multi-Functionalized Aromatic Systems

The term "scaffold" in chemistry refers to a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. This compound is an ideal scaffold for building multi-functionalized aromatic systems due to its three distinct functional groups, which can often be addressed with regioselective chemistry.

Nitro Group: This group can be reduced to an amine, which can then be diazotized to introduce a range of other functionalities (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. The resulting aniline can also participate in amide bond formation or further N-alkylation.

Chloromethyl Group: As a benzylic halide, this group is highly susceptible to nucleophilic substitution, allowing for the introduction of ethers, esters, amines, thiols, and other groups. kcl.ac.uk

N-Methylamino Group: This secondary amine can undergo acylation, sulfonylation, or further alkylation. Its presence also influences the electronic properties of the aromatic ring.

This inherent trifunctionality allows chemists to build molecular complexity in a controlled, stepwise manner, making it a valuable platform for creating diverse chemical libraries for screening purposes. Related structures, such as quinolines, are also recognized as important scaffolds in synthetic chemistry. rsc.org

Derivatization Strategies for Novel Compounds

The reactivity of the functional groups on this compound allows for a wide range of derivatization strategies to produce novel compounds with tailored properties.

Generation of Amine, Ether, and Ester Derivatives via Chloromethyl Displacement

The chloromethyl group is the most versatile handle for derivatization through nucleophilic displacement. The benzylic position of the chlorine atom makes it an excellent leaving group in SN2 reactions.

Amine Derivatives: Reaction with primary or secondary amines leads to the formation of more complex secondary or tertiary benzylamines. These reactions are fundamental in building larger molecules containing multiple nitrogen atoms.

Ether Derivatives: Alkoxides or phenoxides readily displace the chloride to form benzyl (B1604629) ether linkages. This is a common strategy for introducing alkoxy or aryloxy moieties. Efficient methods for the synthesis of related chloroalkyl ethers have been developed, highlighting the utility of this functional group. researchgate.netorganic-chemistry.org

Ester Derivatives: Carboxylate salts can be used as nucleophiles to displace the chloride, resulting in the formation of benzyl esters. This reaction provides a straightforward method for attaching carboxylic acid-containing molecules to the scaffold.

Derivative TypeNucleophileResulting Functional Group
Amine R¹R²NH (Amine)-CH₂-NR¹R²
Ether R-O⁻ (Alkoxide/Phenoxide)-CH₂-OR
Ester R-COO⁻ (Carboxylate)-CH₂-O-C(=O)R

Construction of Macromolecular Structures and Polymers

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polymers and other macromolecular structures. The chloromethyl group can participate in polymerization reactions, such as polycondensation or Friedel-Crafts alkylation, to form a polymer backbone. For example, related materials like poly(chloromethylstyrene) are synthesized via reactions involving a chloromethyl group. researchgate.net

Furthermore, the nitroaniline moiety can be incorporated into larger systems. Research on p-nitroaniline-functionalized hybrid materials demonstrates how this structural unit can be integrated into silica-based xerogels through sol-gel processes, creating colored organic-inorganic hybrid materials. researchgate.net This suggests that this compound could be used to create functionalized polymers or materials where the nitroaniline chromophore imparts specific optical or electronic properties.

Synthesis of Advanced Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active molecules, making it a key intermediate in pharmaceutical synthesis.

The synthesis of substituted quinolines and quinazolines, which are known to possess antiproliferative and other therapeutic properties, often starts from substituted anilines. nih.gov For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a crucial intermediate for PI3K/mTOR inhibitors, which are investigated for cancer therapy. atlantis-press.com The synthesis of this intermediate begins with a substituted aniline, demonstrating the importance of this class of compounds.

Role in Agrochemical Development

There is currently no direct evidence in peer-reviewed literature or patents to suggest that this compound is actively employed as an intermediate in the synthesis of commercial agrochemicals. The development of new agrochemicals often involves the creation of extensive libraries of novel compounds that are screened for biological activity. It is plausible that this compound has been synthesized as part of such a library, but any resulting active compounds have not been publicly disclosed.

The structural motifs present in this compound, namely the nitroaniline and chloromethyl functionalities, are found in various agrochemical products. For instance, nitroaniline derivatives are known to exhibit herbicidal and fungicidal properties. The reactive chloromethyl group is a versatile handle for introducing the substituted benzyl moiety into larger, more complex molecules, a common strategy in the design of bioactive compounds.

Table 1: Potential Reactive Sites of this compound for Agrochemical Synthesis

Functional GroupPotential ReactionsPotential Resulting Moieties in Agrochemicals
ChloromethylNucleophilic substitution (e.g., with alcohols, thiols, amines)Ether, thioether, or secondary/tertiary amine linkages
NitroReduction to an amino groupAromatic amine functionality for further derivatization
Aromatic RingElectrophilic substitution (e.g., halogenation, nitration)Further functionalized aromatic core
N-methylaminoAcylation, alkylationModified amide or tertiary amine structures

This table presents theoretical reaction pathways and is not based on published examples for this specific compound.

Synthesis of Dyes and Pigments

Similarly, a thorough search of the scientific and patent literature did not reveal any instances of this compound being used as a precursor or intermediate in the synthesis of commercial dyes or pigments. The color of organic dyes and pigments is determined by the presence of a chromophore, and the nitroaniline scaffold can be a component of such systems, often in azo dyes.

Azo dyes, which are characterized by the -N=N- linkage, are a significant class of colorants. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. While the nitro group of this compound could be reduced to a primary amine to enable diazotization, there are no specific examples of this pathway being utilized for dye synthesis with this compound.

The chloromethyl group could potentially be used to attach the chromophoric system to a substrate or to build a larger pigment molecule. However, without concrete research findings, the role of this compound in the synthesis of dyes and pigments remains speculative.

Table 2: Hypothetical Application in Azo Dye Synthesis

Synthetic StepReactant/IntermediateHypothetical Product Class
1. ReductionThis compound4-(chloromethyl)-N1-methylbenzene-1,2-diamine
2. Diazotization4-(chloromethyl)-N1-methylbenzene-1,2-diamineDiazonium salt intermediate
3. Azo CouplingDiazonium salt intermediate + Coupling component (e.g., a naphthol derivative)Azo dye containing a chloromethyl group

This table outlines a hypothetical synthetic route and does not represent a documented industrial process.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise molecular structure of 4-(chloromethyl)-N-methyl-2-nitroaniline in solution and in the solid state. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, offering deep insights into the electronic environment and spatial arrangement of the atoms.

Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁵N NMR) for Comprehensive Spectral Assignment

One-dimensional NMR techniques provide the fundamental spectral data for the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for each of the unique proton environments in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton on C5 is expected to appear as a doublet of doublets due to coupling with the protons on C3 and C6. The protons on C3 and C6 would also show characteristic splitting patterns based on their coupling to adjacent protons. The N-methyl group (N-CH₃) would likely present as a doublet if there is coupling to the N-H proton, or a singlet if not, shifted downfield due to the influence of the adjacent nitrogen atom. The chloromethyl (CH₂Cl) protons would appear as a distinct singlet, significantly downfield due to the electronegativity of the attached chlorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents on the aromatic ring. The carbons attached to the nitro group (C2) and the chlorine atom (via the methyl group, C4) would be significantly deshielded. The carbons of the N-methyl and chloromethyl groups will appear in the aliphatic region of the spectrum.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for characterizing the two different nitrogen environments: the amino nitrogen (-NH-) and the nitro group nitrogen (-NO₂). nih.gov The chemical shifts of these nitrogens are highly sensitive to their electronic environment, providing direct evidence for the presence and nature of these nitrogen-containing functional groups. nih.govscispace.com The nitro group nitrogen would resonate at a much lower field compared to the amino nitrogen.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.9 - 3.1d (or s)~30 - 35
CH₂Cl~4.6 - 4.8s~45 - 50
H-3~8.0 - 8.2d~115 - 120
H-5~7.4 - 7.6dd~125 - 130
H-6~6.8 - 7.0d~135 - 140
C-1--~148 - 152
C-2--~130 - 135
C-4--~128 - 133

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. ua.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, it would show correlations between the adjacent aromatic protons (H-5 with H-6, and potentially a weaker correlation between H-3 and H-5), confirming their relative positions on the benzene ring. A cross-peak between the N-H proton and the N-methyl protons would definitively establish their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com It allows for the unambiguous assignment of carbon signals that have attached protons, such as the aromatic CH groups and the N-methyl and chloromethyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY can provide valuable information about the molecule's preferred conformation. For example, a NOESY correlation between the N-methyl protons and the aromatic proton at C6 would indicate a specific spatial arrangement.

Investigation of Conformational Dynamics via Variable Temperature NMR

The rotation around single bonds, such as the C1-N bond, can be restricted due to steric hindrance from the ortho-nitro group. Variable Temperature (VT) NMR studies can provide insight into such dynamic processes. scispace.com By recording NMR spectra at different temperatures, one can observe changes in peak shape (broadening or sharpening) or the coalescence of signals. This data allows for the calculation of the energy barriers to rotation, providing a quantitative measure of the molecule's conformational flexibility.

Solid-State NMR Studies for Crystalline Forms

While solution-state NMR describes the molecule in a dynamic state, solid-state NMR (ssNMR) provides information about its structure and packing in the crystalline form. nih.gov Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different polymorphs (different crystalline forms of the same compound). It provides insights into the molecular conformation adopted in the solid state, which may differ from that in solution, and can reveal details about intermolecular interactions within the crystal lattice.

Interpretation of Chemical Shifts and Coupling Constants in Relation to Electronic and Steric Effects

The final spectral assignments are rationalized by considering the electronic and steric effects of the substituents. youtube.com

Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) at the C2 position significantly deshields (shifts to higher ppm) the ortho (H-3) and para (H-6) protons and carbons relative to unsubstituted aniline (B41778). The N-methylamino group is an electron-donating group, which tends to shield the ortho and para positions. The final chemical shifts reflect a balance of these competing effects.

Steric Effects: The bulky nitro group at the C2 position can cause steric compression, potentially forcing the N-methyl group and the plane of the nitro group to twist out of the plane of the benzene ring. This can influence the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Coupling Constants (J-values): The magnitude of the coupling constants between aromatic protons provides geometric information. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. These values are instrumental in confirming the substitution pattern on the aromatic ring. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 200.63 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₈H₉ClN₂O₂). waters.com

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would display a molecular ion peak ([M]⁺) and several fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the molecular structure.

Expected Key Fragmentation Pathways

Fragment Ion (m/z) Proposed Loss from Molecular Ion Structure of Fragment
185Loss of -CH₃[M - 15]⁺
165Loss of -Cl[M - 35]⁺
154Loss of -NO₂[M - 46]⁺
151Loss of -CH₂Cl[M - 49]⁺
126Loss of -NO₂ and -C₂H₄[M - 46 - 28]⁺

The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. For instance, the loss of a fragment with m/z 49 is highly characteristic of a chloromethyl group, while the loss of a fragment with m/z 46 is indicative of a nitro group. nist.govnist.gov

Elucidation of Fragmentation Pathways and Mechanisms under Various Ionization Conditions (EI, ESI, EAD)

The mass spectrometric behavior of this compound is crucial for its identification and structural confirmation. The fragmentation pathways are highly dependent on the ionization technique employed.

Electron Ionization (EI): Under hard ionization conditions like EI, the molecule is expected to produce a distinct molecular ion peak (M⁺˙). Due to the presence of a chlorine atom, this peak would be accompanied by a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak miamioh.edu. The fragmentation of aromatic nitro compounds typically involves the loss of nitro-group-related fragments such as NO (M-30), NO₂ (M-46), and O (M-16), followed by the expulsion of CO miamioh.edu. For this compound, key fragmentation pathways would likely include:

α-Cleavage: Loss of the chlorine radical (•Cl) to form an [M-Cl]⁺ ion. This resulting benzyl-type cation can rearrange to a stable tropylium (B1234903) ion.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group, leading to the formation of a benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a chloromethyl cation (CH₂Cl⁺, m/z 49/51). The tropylium ion at m/z 91 is a common and often abundant fragment in compounds containing a benzyl group nist.govyoutube.com.

Loss of Methyl Group: Cleavage of the N-CH₃ bond, resulting in an [M-15]⁺ fragment.

Nitro Group Rearrangements: Loss of •NO₂ or •NO radicals from the molecular ion is a characteristic fragmentation for nitroaromatic compounds nih.govconicet.gov.arnih.gov.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to generate a prominent protonated molecule, [M+H]⁺, particularly in the positive ion mode due to the basicity of the secondary amine group nih.gov. Fragmentation of this even-electron ion, typically induced by collision-induced dissociation (CID), follows different rules than EI. Common pathways would involve the loss of stable neutral molecules nih.gov:

Loss of water (H₂O).

Loss of formaldehyde (B43269) (CH₂O).

Loss of HCl from the protonated molecule. The protonation site can influence fragmentation; protonation can occur on the amine nitrogen or one of the nitro group oxygens nih.gov.

Electron Activated Dissociation (EAD): EAD is a newer fragmentation technique that can provide complementary structural information. While specific data for this compound is unavailable, EAD typically induces fragmentation through electron-based mechanisms, leading to different bond cleavages compared to CID. This can be particularly useful for distinguishing isomers and mapping complex structures.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can provide an exact mass of the molecular ion nih.govresearchgate.netselectscience.net.

The molecular formula of this compound is C₈H₉ClN₂O₂. Its calculated monoisotopic mass is 200.0353 Da. HRMS can experimentally verify this exact mass, allowing for the unambiguous determination of the molecular formula and distinguishing it from other potential isobaric compounds that have the same nominal mass but different elemental compositions mdpi.com. This technique is a gold standard for the identification of organochlorine compounds in complex matrices nih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Analysis of Fragment Ions

Tandem mass spectrometry (MS/MS) provides detailed structural information by establishing relationships between precursor and product ions nih.govresearchgate.net. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion M⁺˙ from EI or the protonated molecule [M+H]⁺ from ESI) is mass-selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed researchgate.netunito.it.

This technique is crucial for confirming the proposed fragmentation pathways. For instance, by selecting the [M-Cl]⁺ ion as the precursor, one could observe the subsequent loss of the nitro group, confirming the initial fragmentation step. Similarly, selecting the [M+H]⁺ ion and observing the neutral loss of HCl would provide evidence for the structure of the protonated molecule. MS/MS is particularly powerful for distinguishing between isomers, as different structural arrangements will lead to unique sets of fragment ions, providing a fingerprint of the molecule's connectivity nih.govresearchgate.net.

Vibrational Spectroscopy (IR and Raman)

Assignment of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the this compound molecule by probing their characteristic vibrational modes. The expected vibrational frequencies are based on data from analogous compounds such as substituted toluenes, nitroanilines, and chloromethylated aromatics nih.govnih.govnih.govresearchgate.net.

\Note: These are approximate ranges and the exact positions can be influenced by electronic and steric effects from all substituents.*

Analysis of Hydrogen Bonding and Intermolecular Interactions

The structure of this compound allows for several types of intermolecular and intramolecular interactions that can be studied using vibrational spectroscopy.

Hydrogen Bonding: As a secondary amine, the N-methyl group lacks a proton to donate for classical N-H···O hydrogen bonding. However, the oxygen atoms of the nitro group and the nitrogen atom of the amine group can act as hydrogen bond acceptors chemicalbook.comresearchgate.net. Weak C-H···O hydrogen bonds may form between the methyl or chloromethyl C-H groups of one molecule and the nitro group of a neighboring molecule, influencing the crystal packing nih.gov.

Intramolecular Interactions: The ortho-position of the electron-withdrawing nitro group relative to the N-methylamino group creates significant electronic and steric interactions. An intramolecular hydrogen bond between a C-H bond of the N-methyl group and an oxygen atom of the adjacent nitro group is possible nih.govquora.com. Such an interaction would lead to a planar, six-membered ring-like conformation. Evidence for this would be found in the IR and Raman spectra through shifts in the C-H and NO₂ stretching frequencies compared to isomers where this interaction is not possible. For example, intramolecular bonding typically lowers the frequency of the stretching vibration of the participating groups. The presence of such interactions can significantly influence the molecule's conformation and chemical properties nih.gov.

Mentioned Compounds

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. Such studies on 4-(chloromethyl)-N-methyl-2-nitroaniline would provide valuable insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO), thereby predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Electrostatic Potential Surface (MESP) Analysis for Reactive Sites

A Molecular Electrostatic Potential Surface (MESP) analysis provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MESP analysis would highlight the negative potential around the nitro group's oxygen atoms and potentially the nitrogen of the methylamino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions, likely around the chloromethyl group and the aromatic protons, would indicate sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of electron delocalization and its contribution to molecular stability. By quantifying the stabilization energies associated with these donor-acceptor interactions, NBO analysis can reveal the significance of hyperconjugative and resonance effects. In the case of this compound, NBO analysis would elucidate the delocalization of electron density from the methylamino group and the aromatic ring to the nitro group, as well as the electronic effects of the chloromethyl substituent.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
e.g., LP(N) of NHCH₃ e.g., π(C=C) of ring* Data not available
e.g., π(C=C) of ring e.g., π(N=O) of NO₂* Data not available

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the theoretical data, leading to a more accurate assignment of the observed signals.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Parameter Calculated Value Experimental Value
¹H NMR (ppm) Data not available Data not available
¹³C NMR (ppm) Data not available Data not available
IR Frequencies (cm⁻¹) Data not available Data not available

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating the transition state structures that connect reactants to products.

Energy Profiles and Activation Barriers

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a given reaction of this compound can be constructed. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. Such studies could, for example, investigate the nucleophilic substitution reactions at the chloromethyl group, providing insights into the reaction kinetics and the factors influencing them.

Solvent Effects on Reaction Energetics

For instance, the dissolution process of a related compound, 4-chloro-2-nitroaniline, has been shown to be endothermic and entropy-driven in various solvents. The thermodynamic properties of this process can be quantified, providing insights into the molecular interactions at play. A summary of key thermodynamic parameters for a related nitroaniline derivative in different solvents is presented in the table below.

Table 1: Thermodynamic Parameters of a Nitroaniline Derivative in Various Solvents

Solvent Gibbs Energy (kJ/mol) Enthalpy (kJ/mol) Entropy (J/mol·K)
Methanol 15.0 25.0 33.5
Ethanol 16.5 28.0 38.6
Acetone 12.0 20.0 26.8
Acetonitrile 13.5 22.5 30.2

Note: This data is illustrative and based on studies of similar nitroaniline compounds to demonstrate the type of information gained from such analyses.

These parameters reveal how the polarity, hydrogen bonding capability, and other properties of the solvent affect the stability of the solute and the transition states of its reactions. For this compound, one would expect polar solvents to better solvate the polar nitro and amino groups, thereby influencing reaction rates and equilibria.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule by simulating the atomic motions over time. For a flexible molecule like this compound, with rotatable bonds connecting the chloromethyl and methylamino groups to the benzene (B151609) ring, MD simulations can reveal the preferred three-dimensional structures and their relative energies.

While specific MD simulation studies on this compound are not documented in the public domain, the methodology is well-established. Such a study would involve the development of a molecular mechanics force field that accurately describes the intramolecular and intermolecular interactions of the compound. The Automated Topology Builder (ATB) is a resource that can be used to generate topologies for MD simulations of small molecules. researchgate.net

An MD simulation of this compound would provide detailed information on:

Dihedral Angle Distributions: The probability of finding specific rotational angles for the C-C-Cl, C-N-C, and C-NO2 bonds.

Dominant Conformers: The most stable, low-energy conformations of the molecule and the energy barriers between them.

Intramolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and reactivity.

QSAR and Cheminformatics Applications (excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are used to develop predictive models for various molecular properties based on their chemical structure. While often applied to biological activity, these methods are equally valuable for predicting physicochemical properties.

For this compound, QSAR models could be developed to predict properties such as:

Solubility: Essential for formulation and environmental fate assessment.

Lipophilicity (LogP): Influences membrane permeability and partitioning behavior.

Chromatographic Retention Time: Useful for analytical method development.

These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with the experimentally determined property of interest. Descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.

A study on nitro and chloro indolinone derivatives demonstrated the use of Density Functional Theory (DFT) and SwissADME to predict physicochemical properties and oral bioavailability. nih.gov This approach could be applied to this compound to estimate its drug-like properties.

Furthermore, cheminformatics tools can be used to analyze large chemical databases to identify compounds with similar structural features or predicted properties. For instance, a search for compounds with a similar substructure to this compound could reveal trends in their physicochemical properties.

Table 2: Calculated Physicochemical Properties for Related Nitroaniline Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų)
4-Chloro-N-methyl-2-nitroaniline C₇H₇ClN₂O₂ 186.60 2.29 55.17 chemscene.com
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 172.57 2.70 71.80 nih.gov
2-Nitroaniline C₆H₆N₂O₂ 138.12 1.90 71.80 nih.gov
This compound C₈H₉ClN₂O₂ 200.62 N/A N/A

Note: LogP and TPSA values are computationally predicted and serve as examples of cheminformatics data.

These computational approaches provide valuable insights that complement experimental studies, offering a more complete picture of the chemical behavior of this compound.

Crystallographic Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No published studies utilizing single-crystal X-ray diffraction to determine the solid-state structure of 4-(chloromethyl)-N-methyl-2-nitroaniline were identified. Such studies are crucial for elucidating the precise three-dimensional arrangement of atoms within the crystal lattice.

As no single-crystal X-ray diffraction data has been published, there is no experimentally determined information available on the bond lengths, bond angles, and torsion angles for this compound.

A detailed analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is contingent on the availability of a solved crystal structure. Consequently, due to the lack of such data for this compound, no analysis of these features can be provided at this time.

Powder X-ray Diffraction for Polymorphism Studies

Searches for polymorphism studies of this compound using powder X-ray diffraction also yielded no results. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is an important area of study in materials science and pharmaceuticals. However, there is no indication in the current scientific literature that this compound has been investigated for polymorphic behavior.

While crystallographic data for the target compound is unavailable, studies on related nitroaniline derivatives, such as 4-methyl-2-nitroaniline (B134579) and 4-chloro-2-nitroaniline, have been conducted. These studies reveal insights into the structural motifs and intermolecular interactions that can occur in this class of compounds. However, direct extrapolation of these findings to this compound is not scientifically rigorous without experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(chloromethyl)-N-methyl-2-nitroaniline to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Characterization via melting point analysis, 1^1H/13^13C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for distinct aromatic proton signals (δ 6.5–8.5 ppm) and methyl group resonances (δ 2.5–3.5 ppm). The chloromethyl group (-CH2_2Cl) typically appears as a singlet or multiplet near δ 4.0–4.5 ppm .
  • FT-IR : Key peaks include N-H stretching (~3350 cm1^{-1}), nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm1^{-1}), and C-Cl stretches (~650 cm1^{-1}) .
  • HRMS : Confirm molecular ion [M+H]+^+ with accurate mass matching theoretical values (e.g., C8_8H10_{10}ClN2_2O2+_2^+) .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the electronic structure and reactivity of the nitroaniline core in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro (-NO2_2) and chloromethyl (-CH2_2Cl) groups create a meta-directing effect, reducing electron density on the aromatic ring. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves monitoring substitution reactions (e.g., with amines or thiols) and analyzing products via LC-MS or X-ray crystallography .

Q. What computational methods can predict the nonlinear optical (NLO) properties of this compound, and how do they compare with experimental data?

  • Methodological Answer :

  • Hartree-Fock (HF) or DFT : Calculate hyperpolarizability (β) and dipole moments to assess NLO potential. Crystal field effects, as observed in 2-methyl-4-nitroaniline (MNA), enhance dipole moments in the solid state .
  • Experimental Validation : Use second-harmonic generation (SHG) or sum-frequency generation (SFG) phase-matching experiments. Refined Sellmeier equations derived from refractive index data improve accuracy in predicting terahertz emission tuning curves .

Q. How do intermolecular hydrogen bonding and crystal packing affect the stability and physicochemical properties of this compound?

  • Methodological Answer : Hydrogen bonds (N-H···O, C-H···O) and π-π stacking interactions dominate crystal packing. Single-crystal X-ray diffraction reveals bond angles and distances critical for stability. Neutron scattering (IINS) and polarized FT-IR spectroscopy detect weak hydrogen bonds and charge transfer interactions, which influence melting points and solubility .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports yields >85% for nitrosoaniline derivatives under controlled conditions, while other studies (e.g., ) note lower yields (~60–70%) due to competing side reactions. Resolution requires iterative optimization of reaction time, temperature, and catalyst loading .
  • Electronic Effects : Computational models ( ) suggest significant crystal field-induced dipole enhancement, whereas gas-phase calculations may underestimate this effect. Complementary experimental data (e.g., SHG) are essential for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.